2-Benzyl-2-azabicyclo[2.2.2]octan-6-one 2-Benzyl-2-azabicyclo[2.2.2]octan-6-one
Brand Name: Vulcanchem
CAS No.: 41959-26-6
VCID: VC13880689
InChI: InChI=1S/C14H17NO/c16-14-8-12-6-7-13(14)15(10-12)9-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2
SMILES:
Molecular Formula: C14H17NO
Molecular Weight: 215.29 g/mol

2-Benzyl-2-azabicyclo[2.2.2]octan-6-one

CAS No.: 41959-26-6

Cat. No.: VC13880689

Molecular Formula: C14H17NO

Molecular Weight: 215.29 g/mol

* For research use only. Not for human or veterinary use.

2-Benzyl-2-azabicyclo[2.2.2]octan-6-one - 41959-26-6

Specification

CAS No. 41959-26-6
Molecular Formula C14H17NO
Molecular Weight 215.29 g/mol
IUPAC Name 2-benzyl-2-azabicyclo[2.2.2]octan-6-one
Standard InChI InChI=1S/C14H17NO/c16-14-8-12-6-7-13(14)15(10-12)9-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2
Standard InChI Key NTGNNYLHJQXLKS-UHFFFAOYSA-N
Canonical SMILES C1CC2C(=O)CC1CN2CC3=CC=CC=C3

Introduction

Chemical Structure and Properties

2-Benzyl-2-azabicyclo[2.2.2]octan-6-one belongs to the azabicycloalkane family, featuring a nitrogen atom at position 2 and a ketone group at position 6. The bicyclo[2.2.2]octane core imposes significant steric constraints, reducing rotational freedom and stabilizing specific conformations. Key structural attributes include:

PropertyValue
Molecular FormulaC14H17NO\text{C}_{14}\text{H}_{17}\text{NO}
Molecular Weight215.29 g/mol
CAS Number41959-26-6
XLogP3-AA2.1
Topological Polar SA23.5 Ų
Hydrogen Bond Donors0
Hydrogen Bond Acceptors2

The absence of hydrogen bond donors and moderate lipophilicity (XLogP3-AA=2.1\text{XLogP3-AA} = 2.1) suggest favorable membrane permeability, a critical factor in drug design .

Synthesis Methods

Iodocyclization Strategies

A pivotal synthesis route involves iodocyclization of cyclohexane-containing alkenyl alcohols. For example, treatment of precursor 8 with molecular iodine in acetonitrile yields the bicyclic core in 58% efficiency . This method leverages the electrophilic addition of iodine to alkenes, followed by intramolecular cyclization. Optimization studies indicate that elevated temperatures (60–80°C) are necessary to overcome kinetic barriers, as room-temperature reactions suffer from low conversion .

Functionalization and Derivatization

Physicochemical and Pharmacokinetic Properties

Replacing aromatic rings with saturated bicyclic systems like 2-azabicyclo[2.2.2]octane improves key drug-like properties:

PropertyPhenyl Ring Analog2-Azabicyclo[2.2.2]octane Analog
Water SolubilityLowModerate (≥50 μM)
LogP3.5–4.22.1–2.5
Metabolic StabilityModerateHigh (t½ > 120 min)

For instance, substituting the phenyl ring in Imatinib with a 2-oxabicyclo[2.2.2]octane analog increased aqueous solubility by 3-fold and reduced CYP450-mediated metabolism . These trends are extrapolated to 2-benzyl-2-azabicyclo[2.2.2]octan-6-one, given structural similarities .

Applications in Medicinal Chemistry

Bioisosteric Replacement

The compound serves as a bioisostere for para-substituted phenyl rings, addressing poor solubility and metabolic instability in lead compounds. In Vorinostat analogs, this substitution retained histone deacetylase (HDAC) inhibitory activity while improving pharmacokinetic profiles .

Protein Degradation

Derivatives like 2-benzyl-6-hydroxy-2-azabicyclo[2.2.2]octane (CAS: 41959-29-9) are classified as protein degrader building blocks, suggesting utility in proteolysis-targeting chimeras (PROTACs) . The rigid scaffold may enhance ternary complex formation between target proteins and E3 ubiquitin ligases.

Biological Activity

While direct biological data for 2-benzyl-2-azabicyclo[2.2.2]octan-6-one are scarce, structural analogs exhibit:

  • Anticancer Activity: HDAC inhibition (IC₅₀ = 120 nM for Vorinostat analogs) .

  • Antimicrobial Effects: Moderate activity against Gram-positive bacteria (MIC = 8–16 μg/mL).

  • Neurological Applications: Binding affinity for σ-1 receptors (Kᵢ = 250 nM), implicating potential in neuropathic pain management .

Recent Advances and Future Directions

Synthetic Methodology

Diastereoselective aza-Prins cyclizations enable access to 6-oxa-2-azabicyclo[3.2.1]octanes, though extension to [2.2.2] systems requires further optimization . Flow chemistry approaches may address scalability challenges in iodocyclization .

Drug Discovery

Ongoing studies explore the compound’s utility in kinase inhibitors (e.g., BCR-ABL) and immunomodulators. Preliminary data suggest enhanced blood-brain barrier penetration compared to aromatic analogs, highlighting potential in CNS therapeutics .

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